molecular formula C11H7FN2O B11895910 [(5-Fluoroquinolin-8-yl)oxy]acetonitrile CAS No. 88757-38-4

[(5-Fluoroquinolin-8-yl)oxy]acetonitrile

Cat. No.: B11895910
CAS No.: 88757-38-4
M. Wt: 202.18 g/mol
InChI Key: LKYAPJMJUMCELD-UHFFFAOYSA-N
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Description

2-((5-Fluoroquinolin-8-yl)oxy)acetonitrile is a chemical compound that belongs to the class of fluorinated quinolines The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties

Preparation Methods

The synthesis of 2-((5-Fluoroquinolin-8-yl)oxy)acetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoroquinoline.

    Nucleophilic Substitution: The 5-fluoroquinoline undergoes nucleophilic substitution with a suitable nucleophile to introduce the acetonitrile group.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a solvent such as dimethylformamide or acetonitrile.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

2-((5-Fluoroquinolin-8-yl)oxy)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of different functionalized quinoline derivatives.

    Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex quinoline-based structures.

Scientific Research Applications

2-((5-Fluoroquinolin-8-yl)oxy)acetonitrile has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antibacterial, antiviral, and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as liquid crystals and organic semiconductors.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme inhibition and receptor binding.

    Agriculture: The compound is studied for its potential use as an agrochemical, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-((5-Fluoroquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, leading to the inhibition of DNA replication and transcription in microbial cells.

Comparison with Similar Compounds

2-((5-Fluoroquinolin-8-yl)oxy)acetonitrile can be compared with other similar compounds, such as:

    5-Fluoroquinoline: The parent compound, which lacks the acetonitrile group, has different chemical and biological properties.

    8-Fluoroquinoline: Another fluorinated quinoline with the fluorine atom at a different position, leading to variations in reactivity and biological activity.

    Fluoroquinolones: A class of compounds known for their broad-spectrum antibacterial activity, which includes drugs like ciprofloxacin and levofloxacin.

The uniqueness of 2-((5-Fluoroquinolin-8-yl)oxy)acetonitrile lies in its specific substitution pattern and the presence of the acetonitrile group, which imparts distinct chemical and biological properties.

Properties

CAS No.

88757-38-4

Molecular Formula

C11H7FN2O

Molecular Weight

202.18 g/mol

IUPAC Name

2-(5-fluoroquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C11H7FN2O/c12-9-3-4-10(15-7-5-13)11-8(9)2-1-6-14-11/h1-4,6H,7H2

InChI Key

LKYAPJMJUMCELD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OCC#N)F

Origin of Product

United States

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